Alliin

Description

Alliin is a natural product found in Allium ursinum, Allium ampeloprasum, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

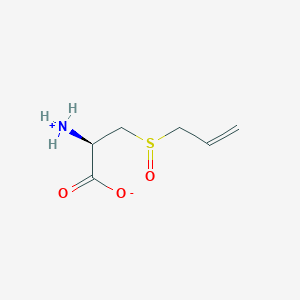

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHLIQGRKRUKPH-ITZCMCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCS(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309766 | |

| Record name | S-Allyl-L-cysteine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17795-26-5, 556-27-4 | |

| Record name | S-Allyl-L-cysteine sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17795-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Allylsulphinyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Allyl-L-cysteine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(allylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(allylsulphinyl)-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Alliin

Abstract

This compound (S-allyl-L-cysteine sulfoxide) is a pivotal, non-proteinogenic amino acid found in garlic (Allium sativum) and other Allium species. It is the stable, odorless precursor to allicin, the compound responsible for the pungent aroma and a significant portion of the biological activities associated with fresh garlic. A comprehensive understanding of this compound's precise chemical structure and, critically, its stereochemistry, is fundamental for researchers in natural product chemistry, pharmacology, and drug development. This guide provides a detailed exploration of this compound's molecular architecture, its stereoisomers, and the analytical and synthetic methodologies essential for its study. We delve into the causality behind experimental choices for isolation, characterization, and synthesis, offering field-proven insights for scientific professionals.

Introduction: The Significance of this compound

Within the intact cells of a garlic clove, this compound exists separately from the enzyme alliinase.[1][2] Upon tissue disruption—such as crushing, chopping, or chewing—the enzyme is released and catalyzes the rapid conversion of this compound into the highly reactive and biologically potent allicin.[3][4] This enzymatic transformation is the cornerstone of garlic's chemical defense mechanism and its therapeutic potential.[3] The stereochemical integrity of this compound is paramount, as the alliinase enzyme exhibits strict stereospecificity, acting almost exclusively on the naturally occurring isomer.[1][5] Therefore, a granular understanding of its three-dimensional structure is not merely academic but a prerequisite for harnessing its full potential in therapeutic applications, from antimicrobial to cardiovascular research.

Molecular Structure of this compound

This compound is a derivative of the amino acid L-cysteine. Its structure is characterized by an L-alanine backbone with an (S)-allylsulfinyl group attached to the β-carbon.[6]

-

IUPAC Name: (2R)-2-Amino-3-[(S)-(prop-2-ene-1-sulfinyl)]propanoic acid[7]

-

Molecular Formula: C₆H₁₁NO₃S[6]

The key functional groups defining its chemical behavior are:

-

Amino Acid Core: Comprising an amine group (-NH₂) and a carboxylic acid group (-COOH) attached to the α-carbon, conferring its zwitterionic properties.

-

Allyl Group: A prop-2-en-1-yl group (CH₂=CH-CH₂-) attached to the sulfur atom.

-

Sulfoxide Group: A chiral sulfinyl group (-S=O) that is a key feature of its stereochemistry and reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The properties of this compound dictate the methodologies for its extraction and handling. Its high polarity and water solubility are key considerations.

| Property | Value | Source |

| Molar Mass | 177.22 g·mol⁻¹ | [7] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 163–165 °C (decomposes) | [7] |

| Solubility | Freely soluble in water; insoluble in ethanol, ether, benzene | [7][8] |

The Critical Role of Stereochemistry

This compound was the first natural product discovered to possess stereochemistry at both a carbon and a sulfur atom.[1] It has two chiral centers:

-

The α-carbon (Cα): Inherited from its L-cysteine precursor, this center has an (R) absolute configuration according to Cahn-Ingold-Prelog rules (though it is an "L" amino acid by Fischer projection).

-

The Sulfur Atom (S): The sulfoxide group is chiral, existing in either an (S) or (R) configuration.

Naturally occurring this compound is specifically the (+)-S-allyl-L-cysteine sulfoxide . Its absolute configuration has been unambiguously determined as (2R, SS) .[9][10] The subscript 'S' denotes the chirality at the sulfur atom.

Its diastereomer, which differs only in the configuration at the sulfur center, is known as allo-alliin or (-)-alliin, with an absolute configuration of (2R, RS) .[9]

Caption: Stereochemical relationship and biological relevance of this compound and allo-alliin.

The biological significance of this stereoisomerism cannot be overstated. The enzyme alliinase is highly selective for the natural (+)-alliin isomer, with the (S)-configuration at the sulfur atom being crucial for optimal binding within the enzyme's active site.[5] Allo-alliin is not a substrate for this enzyme and therefore does not lead to the production of allicin. This specificity is a critical consideration in drug development and quality control of garlic-based products.

Experimental Protocols: Isolation, Purification, and Characterization

The inherent instability of the this compound-alliinase system necessitates carefully designed protocols to isolate pure, native this compound. The primary challenge is to prevent the enzymatic reaction, which is initiated almost instantaneously upon cell lysis.

Protocol 1: Extraction and Isolation of this compound from Garlic

This protocol is designed for the lab-scale isolation of diastereomerically pure this compound. The core principle is the immediate deactivation of alliinase using heat or organic solvents at low temperatures.[1][9]

Expertise & Causality: The choice of microwave irradiation is a rapid and efficient method for denaturing alliinase throughout the garlic tissue before it can react with this compound.[11] Subsequent extraction with a methanol-chloroform-water (MCW) mixture is effective for partitioning the polar this compound into the aqueous-methanolic phase while removing lipids into the chloroform phase.

Methodology:

-

Enzyme Deactivation:

-

Slice fresh garlic cloves (approx. 50 g) into thin pieces.

-

Immediately subject the slices to microwave irradiation (e.g., 500 W for 30-60 seconds) to deactivate the alliinase enzyme. This step is critical to prevent the conversion of this compound to allicin.[12]

-

-

Extraction:

-

Homogenize the microwaved garlic in a cold methanol:chloroform:water (12:5:3 v/v/v) solution.[11] Perform this step in an ice bath to minimize any potential thermal degradation.

-

Stir the mixture vigorously for 2 hours at 4°C.

-

-

Phase Separation:

-

Add additional chloroform and water to the mixture to induce phase separation.

-

Centrifuge the mixture to clearly separate the upper aqueous-methanolic layer (containing this compound) from the lower chloroform layer and the solid plant material.

-

-

Purification by Column Chromatography:

-

Carefully collect the upper aqueous phase and concentrate it under reduced pressure (rotary evaporation) at a temperature not exceeding 40°C.

-

Load the concentrated extract onto a cation-exchange resin column (e.g., Dowex 50W).[9]

-

Wash the column extensively with deionized water to remove neutral and anionic compounds.

-

Elute this compound using a weak ammonia solution (e.g., 2 M NH₄OH).

-

-

Final Purification and Verification:

-

Lyophilize the ammonia-containing fractions to remove the eluent and obtain a crude this compound powder.

-

Further purify by recrystallization from a water/acetone mixture.[13]

-

Verify purity and identity using HPLC and NMR spectroscopy.

-

Protocol 2: Chiral HPLC for Diastereomer Separation

To analyze the stereochemical purity of an this compound sample or to separate synthetic mixtures of this compound and allo-alliin, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Expertise & Causality: A porous graphitic carbon (PGC) column is selected for its unique ability to separate structurally similar, polar compounds like sulfoxide diastereomers based on subtle differences in their spatial arrangement and interaction with the planar graphite surface.[14]

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: Porous Graphitic Carbon (PGC) column (e.g., 150 x 3 mm, 3 µm particle size).[14]

-

Mobile Phase: A gradient elution is typically required for optimal separation.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: Acetonitrile (ACN)

-

-

Gradient Program:

-

Start with 0% B, increasing linearly to 16% B over 10 minutes.[14]

-

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve the this compound sample in the initial mobile phase (0.1% TFA in water).

-

Analysis: Inject the sample. The two diastereomers, this compound and allo-alliin, will elute at distinct retention times, allowing for their quantification and preparative isolation.

Structural Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the covalent structure of isolated this compound. The chemical shifts and coupling constants of the protons on the allyl group and the amino acid backbone are characteristic. Comparison of the ¹H NMR spectrum of a synthetic sample with that of naturally derived this compound is a key method to confirm the stereochemistry.[9][10]

-

X-ray Crystallography: This is the gold standard for the unambiguous determination of absolute configuration. Although challenging for the native amino acid, analysis of a protected derivative of allo-alliin, combined with comparative NMR and other spectroscopic data, has definitively confirmed the S-configuration at the sulfur for natural this compound and R-configuration for allo-alliin.[9][15][16]

Chemical Synthesis of this compound Diastereomers

The chemical synthesis of this compound provides access to both the natural (+)-alliin and its allo-alliin diastereomer, which are essential for detailed biological studies. The most common strategy involves the stereoselective oxidation of a precursor sulfide.[17]

Caption: General workflow for the asymmetric synthesis of this compound diastereomers.

Expertise & Causality: The critical step is the oxidation of the sulfide (deoxythis compound) to the sulfoxide. Using a simple oxidant like hydrogen peroxide results in a roughly 1:1 mixture of the two diastereomers (this compound and allo-alliin).[7][17] To achieve stereoselectivity, a chiral catalyst system, such as one based on the Sharpless asymmetric epoxidation conditions (titanium isopropoxide and diethyl tartrate), is employed.[7][13] The chirality of the diethyl tartrate used ((+)- or (-)-DET) directs the oxygen atom to a specific face of the sulfur atom, yielding an excess of one diastereomer over the other.[13][18]

Enzymatic Conversion to Allicin: The Biological Endpoint

The biological relevance of this compound is realized upon its conversion to allicin. This reaction is remarkably efficient and is the basis for garlic's physiological effects.

Caption: Enzymatic conversion of this compound to the reactive compound allicin.

When garlic tissue is damaged, alliinase cleaves the C-S bond in this compound, producing the highly unstable allyl sulfenic acid and dehydroalanine.[3][19] Two molecules of allyl sulfenic acid then spontaneously condense to form one molecule of allicin.[3]

Conclusion

This compound stands as a molecule of significant scientific interest due to its unique structural features and its role as the precursor to garlic's potent bioactive compounds. Its chemical architecture, defined by an L-cysteine core and an allyl sulfoxide group, presents two distinct stereocenters at the α-carbon and the sulfur atom. The absolute configuration of these centers, particularly the (S)-configuration at the sulfur in the natural isomer, is the critical determinant of its biological activity, governing its interaction with the alliinase enzyme. The methodologies detailed in this guide for isolation, stereochemical analysis, and synthesis are foundational for any research program aimed at exploring the therapeutic potential of this compound and its derivatives. A rigorous application of these principles is essential for ensuring the scientific validity and reproducibility of studies in this promising field.

References

-

Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2014). Allicin: Chemistry and Biological Properties. Molecules, 19(8), 12591–12618. [Link]

-

Wikipedia contributors. (2023). This compound. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Allicin. Wikipedia. [Link]

-

Arzanlou, M., & Bohlooli, S. (2010). Purification of Allicin From Garlic Extract Using Semi-Preparative High Performance Liquid Chromatography. Avicenna journal of medical biotechnology, 2(1), 43–48. [Link]

-

Jayathilaka, P. K., & Tirimanne, E. P. (2015). Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. Current Organic Chemistry, 19(14), 1428-1440. [Link]

-

Jayathilaka, P. K., & Tirimanne, E. P. (2015). Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. Ingenta Connect. [Link]

-

Hakamata, W., et al. (2015). A Simple Synthesis of this compound and allo-Alliin: X-ray Diffraction Analysis and Determination of Their Absolute Configurations. Journal of Agricultural and Food Chemistry, 63(50), 10766-10773. [Link]

-

Hakamata, W., et al. (2015). A Simple Synthesis of this compound and allo-Alliin: X-ray Diffraction Analysis and Determination of Their Absolute Configurations. ACS Publications. [Link]

-

Jayathilaka, P. K., & Tirimanne, E. P. (2015). Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. Ingenta Connect. [Link]

-

Hakamata, W., et al. (2015). A Simple Synthesis of this compound and allo-Alliin: X-ray Diffraction Analysis and Determination of Their Absolute Configurations. ACS Publications. [Link]

-

Wikipedia contributors. (2023). Alliinase. Wikipedia. [Link]

-

Wang, J., et al. (2014). Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC. Journal of the Science of Food and Agriculture, 94(12), 2482-7. [Link]

-

Study.com. (n.d.). Allicin Structure, Chemical Formula & Properties. [Link]

-

University of Liverpool. (n.d.). The Biochemical and Physiological Genesis of this compound in Garlic. [Link]

-

ResearchGate. (n.d.). Conversion of this compound to allicin by the enzyme allinase, and of allicin into various sulphur-containing compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of this compound and allo-Alliin: X-Ray Diffraction Analysis and Determination of Their Absolute Configuration. [Link]

-

Hakamata, W., et al. (2015). A Simple Synthesis of this compound and allo-Alliin: X-ray Diffraction Analysis and Determination of Their Absolute Configurations. PubMed. [Link]

-

IOP Conference Series: Earth and Environmental Science. (2020). Allicin Chemical Stability Test in the Phytosome of Garlic Extract (Allium sativum L). [Link]

-

Fujisawa, H., et al. (2008). Biological and Chemical Stability of Garlic-Derived Allicin. Journal of Agricultural and Food Chemistry, 56(11), 4229-4235. [Link]

-

LCGC. (2024). Obtaining Allicin from Garlic with High-Speed Counter Current Chromatography. [Link]

-

Del P. B., M. C., & Penteado, M. D. V. C. (2015). Evaluation of allicin stability in processed garlic of different cultivars. Food Science and Technology, 35(1), 155-160. [Link]

-

ResearchGate. (n.d.). Evaluate the stability of synthesized allicin and its reactivity with endogenous compounds in garlic. [Link]

-

Prezi. (n.d.). This compound. [Link]

-

Roy, J., et al. (2016). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Research, 8(1), 35-39. [Link]

-

Nature 4 Science. (n.d.). Garlic >Allicin Testing Method. [Link]

-

ResearchGate. (n.d.). Advanced Column Chromatography Techniques for Comprehensive Extraction, Isolation and Characterization of Allicin in Garlic Extracts and their antibacterial activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Allicin. PubChem Compound Database. [Link]

-

Journal of Academia and Industrial Research. (2014). Separation and Purification of Alliinase and this compound from Garlic (Allium sativum). [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound. [Link]

-

ChemDREAM. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Allicin and related compounds: Biosynthesis, synthesis and pharmacological activity. [Link]

-

ResearchGate. (n.d.). Enzymatic resolution of the diastereoisomers of this compound. [Link]

-

MDPI. (2023). Isolation, Purification, Identification, and Quantification of Alliinase From Garlic. [Link]

-

Health and Environment. (2024). How to extract allicin from garlic???? [Link]

-

ResearchGate. (n.d.). Synthesis of Allicin and Purification by Solid-Phase Extraction. [Link]

Sources

- 1. caknudtson.weebly.com [caknudtson.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allicin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H11NO3S | CID 9576089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound [druglead.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jairjp.com [jairjp.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound: Ingenta Connect [ingentaconnect.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Simple Synthesis of this compound and allo-Alliin: X-ray Diffraction Analysis and Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamscience.com [benthamscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Alliinase - Wikipedia [en.wikipedia.org]

Enzymatic conversion of Alliin to allicin by alliinase

An In-Depth Technical Guide to the Enzymatic Conversion of Alliin to Allicin by Alliinase

Abstract

The conversion of S-allyl-L-cysteine sulfoxide (this compound) into diallyl thiosulfinate (allicin) by the enzyme alliinase (EC 4.4.1.4) is a cornerstone of Allium biochemistry, responsible for the characteristic aroma of garlic and its potent biological activities. This guide provides a comprehensive technical overview of this enzymatic system, designed for researchers, scientists, and drug development professionals. We will explore the molecular architecture of the substrate and enzyme, dissect the catalytic mechanism, present detailed protocols for enzyme purification and activity assays, and discuss the therapeutic implications and challenges inherent in harnessing this powerful natural defense system.

Introduction: A Plant's Chemical Weaponry

Plants of the genus Allium, such as garlic and onions, have evolved a sophisticated chemical defense mechanism to deter herbivores and pathogens.[1] This system remains dormant until the plant tissue is damaged. Upon cellular disruption, the enzyme alliinase, which is sequestered in the cell's vacuoles, comes into contact with its substrate, this compound, located in the cytoplasm.[2][3] This interaction initiates a rapid enzymatic cascade, producing the highly reactive and pungent compound, allicin.[4][5]

Allicin is the principal agent behind garlic's well-documented antimicrobial, anti-inflammatory, antithrombotic, and anticancer properties.[6][7][8] Understanding and controlling the alliinase-driven conversion is therefore of paramount importance for developing novel therapeutics and functional foods. This document serves as a field guide to the core science and practical methodologies of this fascinating enzymatic reaction.

The Key Players: Molecular Profile of Substrate, Enzyme, and Product

This compound: The Stable Precursor

This compound, or S-allyl-L-cysteine sulfoxide, is an odorless, non-proteinogenic amino acid derivative.[9] It is the stable, natural precursor to allicin stored within garlic cloves.

-

Chemical Structure: As a sulfoxide derived from the amino acid cysteine, this compound is chemically designated as (2R)-2-Amino-3-[(S)-(prop-2-ene-1-sulfinyl)]propanoic acid.[9][10] It was the first natural product discovered to possess stereochemistry at both a carbon and a sulfur center.[1][9]

-

Properties: this compound is a white, crystalline powder soluble in water.[9] Its stability under normal conditions contrasts sharply with the lability of its product, allicin.

Alliinase: The Catalyst

Alliinase (also known as this compound lyase) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of the carbon-sulfur bond in this compound.[11]

-

Structure and Composition: Alliinase is a homodimeric glycoprotein with a total molecular weight of approximately 110 kDa, where each subunit is about 51-55 kDa.[6][11] It belongs to the fold-type I family of PLP-dependent enzymes.[11][12] The structure is stabilized by four intramolecular disulfide bridges per monomer.[11][12] X-ray crystallography has revealed its three-dimensional structure, including N-linked glycosylation sites at Asn146 and Asn328, which are critical for its function and stability.[13][14]

-

The Active Site: The catalytic heart of alliinase is the PLP cofactor, which is covalently bound to a specific lysine residue (Lys251) via a Schiff base.[13][15] This active site architecture is essential for the C-S bond cleavage that initiates the reaction.[11]

Allicin: The Reactive Product

Allicin (diallyl thiosulfinate) is the biologically active organosulfur compound formed from the enzymatic reaction.[4]

-

Chemical Structure: With the chemical formula C₆H₁₀OS₂, allicin is characterized by a reactive thiosulfinate functional group (-S(O)-S-).[5][16] This group is responsible for its high reactivity, particularly towards thiol (-SH) groups in proteins.[4][17]

-

Properties and Instability: Allicin is an oily, slightly yellow liquid responsible for the pungent aroma of fresh garlic.[18] Its defining characteristic is its instability; the weak sulfur-sulfur bond causes it to decompose rapidly.[16][18] At room temperature (23°C), allicin has a half-life of about 16 hours, quickly breaking down into other sulfur compounds like diallyl disulfide.[18] It is sensitive to heat and acidic conditions.[5][18]

The Catalytic Event: Mechanism and Kinetics

The conversion of this compound to allicin is a remarkably efficient two-step process.

Step 1: Enzymatic Cleavage. The PLP-dependent alliinase enzyme binds to this compound and catalyzes the α,β-elimination of the C-S bond. This produces three initial products: pyruvate, ammonia, and the highly reactive intermediate, 2-propenesulfenic acid (allyl sulfenic acid).[17][18][19]

Step 2: Spontaneous Condensation. The allyl sulfenic acid intermediate is unstable. Two molecules of it spontaneously condense, eliminating a molecule of water to form one molecule of allicin.[1][17][19]

Caption: The two-step enzymatic conversion of this compound to allicin.

Enzyme Kinetics and Optimal Conditions

The efficiency of alliinase is influenced by several physicochemical parameters. Understanding these is critical for optimizing allicin yield.

Table 1: Reported Kinetic Parameters for Alliinase

| Source Organism | Substrate | Km (mM) | Vmax (U/mg or µmol/ml/min) | Reference |

|---|---|---|---|---|

| Cupriavidus necator | This compound | 0.83 | 74.65 U/mg | [6] |

| Allium sativum (Iraqi) | this compound | 0.35 M | 121.5 µmol/ml/min |[20] |

Note: Kinetic values can vary based on the enzyme source, purity, and assay conditions.

Table 2: Optimal Conditions for Alliinase Activity and Stability

| Parameter | Optimal for Activity | Optimal for Stability | References |

|---|---|---|---|

| pH | 6.0 - 7.0 | 6.0 - 8.0 | [6][20][21] |

| Temperature | 35°C - 40°C | 30°C - 45°C (decreases sharply >40°C) |[6][20][21] |

Causality: The bell-shaped curves for pH and temperature activity are typical for enzymes.[21] Deviations from the optimal pH range can alter the ionization state of amino acid residues in the active site, disrupting substrate binding and catalysis. Similarly, while higher temperatures initially increase reaction rates, excessive heat leads to denaturation and a rapid loss of the enzyme's tertiary structure and function.[6][21]

Experimental Methodologies: A Practical Guide

Harnessing the alliinase system requires robust methods for enzyme isolation and activity quantification.

Protocol: Purification of Alliinase from Allium sativum

This protocol outlines a standard laboratory procedure for obtaining partially purified, active alliinase. All steps should be performed at 4°C to preserve enzyme activity.[3]

Materials:

-

Fresh garlic bulbs

-

Extraction Buffer: 50 mM Sodium Phosphate buffer (pH 6.5), 5 mM EDTA, 1 mM Pyridoxal-5-phosphate (PLP)

-

Ammonium Sulfate ((NH₄)₂SO₄), solid

-

Dialysis Tubing (10 kDa MWCO)

-

Chromatography equipment (e.g., DEAE Cellulose or Sephadex G-100 column)

Step-by-Step Procedure:

-

Homogenization: Peel fresh garlic cloves and homogenize in a blender with 3 volumes (w/v) of ice-cold Extraction Buffer.

-

Clarification: Filter the homogenate through several layers of cheesecloth. Centrifuge the filtrate at 10,000 x g for 30 minutes to pellet cell debris. Collect the supernatant.

-

Ammonium Sulfate Precipitation: While gently stirring the supernatant on ice, slowly add solid ammonium sulfate to achieve 40% saturation. Continue stirring for 1 hour. Centrifuge at 15,000 x g for 30 minutes. Discard the pellet.

-

Protein Precipitation: Add more solid ammonium sulfate to the new supernatant to bring the saturation to 75%. Stir for 1 hour, then centrifuge at 15,000 x g for 30 minutes. Discard the supernatant and resuspend the protein pellet in a minimal volume of Extraction Buffer.

-

Dialysis: Transfer the resuspended pellet to dialysis tubing and dialyze overnight against 2L of Extraction Buffer, with at least one buffer change. This step removes excess ammonium sulfate.

-

Column Chromatography: For further purification, apply the dialyzed sample to an anion-exchange (DEAE Cellulose) or size-exclusion (Sephadex G-100) column pre-equilibrated with Extraction Buffer.[6] Elute the protein and collect fractions.

-

Analysis: Assay the collected fractions for alliinase activity (see Protocol 4.2) and protein concentration (e.g., Bradford assay). Pool the fractions with the highest specific activity.

Caption: A typical workflow for the purification of alliinase from garlic.

Protocol: Spectrophotometric Assay of Alliinase Activity

This assay utilizes the commercially available chromogenic thiol, 4-mercaptopyridine (4-MP), to quantify allicin production.[22] The reaction between 4-MP and the thiosulfinate bond of allicin results in a decrease in absorbance at 324 nm.

Materials:

-

Purified alliinase solution

-

Substrate solution: 10 mM this compound in 100 mM Sodium Phosphate buffer (pH 7.0)

-

Assay Reagent: 0.5 mM 4-mercaptopyridine (4-MP) in the same buffer

-

UV-Vis Spectrophotometer and cuvettes

Step-by-Step Procedure:

-

Reaction Setup: In a 1 mL cuvette, combine 900 µL of the Assay Reagent (4-MP) and 50 µL of the Substrate solution (this compound).

-

Blank Measurement: Place the cuvette in the spectrophotometer and zero the absorbance at 324 nm.

-

Initiate Reaction: Add 50 µL of the alliinase enzyme solution to the cuvette. Mix quickly by inversion.

-

Data Acquisition: Immediately begin recording the decrease in absorbance at 324 nm over a period of 3-5 minutes. Ensure the initial rate is linear.

-

Calculation of Activity: The rate of reaction is the change in absorbance per minute (ΔAbs/min). Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of 4-MP (ε₃₂₄ = 19,800 M⁻¹cm⁻¹).

Enzyme Unit Definition: One unit (U) of alliinase activity is typically defined as the amount of enzyme that produces 1 µmol of allicin per minute under the specified conditions.

Applications and Challenges in Drug Development

The potent bioactivity of allicin makes the this compound-alliinase system a highly attractive target for therapeutic development.

-

Therapeutic Potential: Allicin demonstrates broad-spectrum antimicrobial activity, even against antibiotic-resistant strains like MRSA.[23][24] It also exhibits antioxidant, anti-inflammatory, immunomodulatory, and anticancer properties, with potential applications in cardiovascular health and oncology.[7][8][25]

-

The Stability Hurdle: The primary obstacle to clinical application is the extreme instability of allicin.[18] It is rapidly degraded in the stomach's acidic environment and has a short half-life in the bloodstream, making systemic delivery challenging.[18]

-

In-Situ Generation Strategy: A promising approach is to develop drug delivery systems that keep the stable precursor (this compound) and the enzyme (alliinase) separate until they reach a specific target site (e.g., a tumor or an infection).[6] Upon a specific trigger, they would mix, generating the cytotoxic allicin directly where it is needed, minimizing systemic toxicity and degradation. This concept forms the basis of novel therapeutic strategies currently under investigation.[6]

-

Formulation Advances: Overcoming instability also relies on advanced formulation technologies. Methods such as microencapsulation, the use of cyclodextrins, and lyophilization are being explored to protect allicin and enhance its shelf-life and bioavailability.[26][27][28]

Conclusion

The enzymatic conversion of this compound to allicin is a rapid and potent biochemical reaction central to the defensive and therapeutic properties of garlic. As detailed in this guide, a thorough understanding of the enzyme's structure, catalytic mechanism, and kinetics provides the foundation for its practical application. While the inherent instability of allicin presents a significant challenge for drug development, innovative strategies focusing on controlled, in-situ generation and advanced formulation hold the key to unlocking the full therapeutic potential of this remarkable natural system. Continued research into the stabilization and targeted delivery of the this compound-alliinase system promises to yield novel and effective treatments for a wide range of human diseases.

References

-

Wikipedia. Alliinase. [Link]

-

Miron, T., et al. (2000). A spectrophotometric assay for allicin, this compound, and alliinase (this compound lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates. PubMed. [Link]

-

Chhabria, S., & Desai, K. (2016). Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin. National Institutes of Health (NIH). [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Allicin?. [Link]

-

Mašková, E., et al. (2021). Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis. National Institutes of Health (NIH). [Link]

-

Study.com. Allicin Structure, Chemical Formula & Properties. [Link]

-

Shimon, L. J. W., et al. (2007). Two structures of alliinase from Alliium sativum L.: apo form and ternary complex with aminoacrylate reaction intermediate covalently bound to the PLP cofactor. PubMed. [Link]

-

Rabinkov, A., et al. (1998). A spectrophotometric assay for allicin and alliinase (this compound lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates. PubMed. [Link]

-

Oxidants and Antioxidants in Medical Science. (2023). Mechanism and Health Benefits of Bioactive Compound Allicin. [Link]

-

Bayan, L. (2014). Allicin and Other Functional Active Components in Garlic: Health Benefits and Bioavailability. Taylor & Francis Online. [Link]

-

Grokipedia. Allicin. [Link]

-

Huremović, J., et al. (2022). Isolation, Purification, Identification, and Quantification of Alliinase From Garlic. ResearchGate. [Link]

-

Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. PubMed Central (PMC). [Link]

-

University of Liverpool. The Biochemical and Physiological Genesis of this compound in Garlic. [Link]

-

Wikipedia. Allicin. [Link]

- Google Patents. (2020). CN111004161B - A kind of method for enhancing the stability of allicin.

-

ResearchGate. Kinetic analysis of alliinase reaction monitored by the NTB method. [Link]

-

Wikipedia. This compound. [Link]

-

ResearchGate. Chemical structure of allicin and mechanism of formation from this compound by the enzyme alliinase. [Link]

-

Al-Fekaiki, D. F., et al. (2017). Purification and Characterization of Alliinase from Iraqi Garlic (Allium sativum). ResearchGate. [Link]

-

Zepeda-Velázquez, C. G., et al. (2022). Biological properties and therapeutic applications of garlic and its components. National Institutes of Health (NIH). [Link]

-

ResearchGate. Effect of temperature on alliinase activities. [Link]

-

National Institutes of Health (NIH). This compound | C6H11NO3S | CID 9576089 - PubChem. [Link]

-

ResearchGate. (1998). A Spectrophotometric Assay for Allicin and Alliinase (this compound lyase) Activity: Reaction of 2-Nitro-5-thiobenzoate with Thiosulfinates. [Link]

-

ResearchGate. (2000). A spectrophotometric assay for allicin, this compound, and alliinase (this compound lyase) with a chromogenic thiol: Reaction of 4-mercaptopyridine with thiosulfinates. [Link]

-

Grokipedia. Alliinase. [Link]

-

Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. MDPI. [Link]

-

OUCI. (2014). Allicin: Chemistry and Biological Properties. [Link]

-

Rabinkov, A., et al. (2001). Thiol-disulfide organization in this compound lyase (alliinase) from garlic (Allium sativum). PubMed Central (PMC). [Link]

-

RCSB PDB. (2002). 1LK9: The Three-dimensional Structure of Alliinase from Garlic. [Link]

-

ResearchGate. The active site of alliinase from garlic. [Link]

-

Kour, A., & Dua, A. (2014). Separation and Purification of Alliinase and this compound from Garlic (Allium sativum). Journal of Academia and Industrial Research (JAIR). [Link]

-

Alibaba.com. (2024). Garlic Allicin: Science, Benefits, and How to Maximize It. [Link]

-

Botanical Cube Inc. (2023). How To Extract Allicin From Garlic?. [Link]

-

Detoxamin. How to Extract Allicin From Garlic?. [Link]

-

ResearchGate. (a) Effects of temperature on alliinase activity and stability (b) Effect of pH on alliinase activity and stability. [Link]

-

Dulwich Health. (2023). What Precisely is "Stabilised Allicin"?. [Link]

-

Semantic Scholar. Separation and Purification of Alliinase and this compound from Garlic (Allium sativum). [Link]

-

ResearchGate. Purification, characterization, and crystallization of alliinase from garlic. [Link]

-

YouTube. (2015). Allicin. [Link]

-

ResearchGate. Stability of allicin in garlic - A kinetic study. [Link]

Sources

- 1. Alliinase - Wikipedia [en.wikipedia.org]

- 2. liverpool.ac.uk [liverpool.ac.uk]

- 3. jairjp.com [jairjp.com]

- 4. What is the mechanism of Allicin? [synapse.patsnap.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Purification and characterisation of alliinase produced by Cupriavidus necator and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ejmoams.com [ejmoams.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound | C6H11NO3S | CID 9576089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Thiol-disulfide organization in this compound lyase (alliinase) from garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two structures of alliinase from Alliium sativum L.: apo form and ternary complex with aminoacrylate reaction intermediate covalently bound to the PLP cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. researchgate.net [researchgate.net]

- 16. study.com [study.com]

- 17. mdpi.com [mdpi.com]

- 18. Allicin - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A spectrophotometric assay for allicin, this compound, and alliinase (this compound lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Allicin: Chemistry and Biological Properties [ouci.dntb.gov.ua]

- 25. Biological properties and therapeutic applications of garlic and its components - Food & Function (RSC Publishing) DOI:10.1039/D1FO03180E [pubs.rsc.org]

- 26. botanicalcube.com [botanicalcube.com]

- 27. detoxamin.com [detoxamin.com]

- 28. researchgate.net [researchgate.net]

Role of Alliin as a precursor to organosulfur compounds

Commencing Initial Research

I'm now starting a thorough search on alliin, specifically its role as a precursor and the enzymatic conversion catalyzed by alliinase. My aim is to build a robust knowledge base, the kind that will provide the fundamental building blocks for further exploration.

Outlining Search Strategy

I've formulated a targeted Google search strategy to delve into this compound's role as a precursor, focusing on the enzyme alliinase and its conversion processes. I'm aiming to uncover key organosulfur compound pathways, and the biological actions of the resulting compounds. This will help inform the whitepaper structure. I'm now structuring a logical guide framework, starting with an introduction and then on to experimental methodologies.

Developing A Detailed Plan

I'm now fully immersed in the planning phase. My strategy encompasses a deep dive into this compound as a precursor and alliinase's role, setting the stage for organosulfur exploration. I've designed a clear structure for the guide, with a compelling introduction, experimental methodologies, and applications. I intend to generate Graphviz diagrams and comprehensive references.

An In--Depth Technical Guide to the Natural Occurrence and Distribution of Alliin in Plants

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Alliin

This compound (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic amino acid and the principal organosulfur compound found in intact garlic (Allium sativum) and several other species of the Allium genus. It is a stable, odorless molecule that serves as the crucial precursor to a class of volatile, biologically active thiosulfinates, most notably allicin.[1][2] The conversion of this compound to allicin is catalyzed by the enzyme alliinase, a reaction that is physically prevented in intact plant tissue through subcellular compartmentalization.[3] When the plant's structural integrity is compromised—through crushing, cutting, or herbivory—this separation is breached, initiating a rapid enzymatic cascade that produces allicin.[3] This compound is responsible for the pungent aroma of fresh garlic and a wide spectrum of its therapeutic properties.[2]

This "bomb-and-fuse" defense mechanism underscores the ecological role of this compound.[3] For researchers and drug development professionals, the concentration of this compound in the raw plant material is a critical determinant of its potential therapeutic and culinary value. A comprehensive understanding of its natural occurrence, biosynthetic pathway, and distribution is therefore paramount for agricultural optimization, quality control of garlic-derived products, and the development of novel therapeutic agents. This guide provides a detailed examination of these core areas, including validated methodologies for its precise quantification.

Distribution in the Plant Kingdom

This compound and its related S-alk(en)yl-cysteine sulfoxides are hallmark secondary metabolites of the Allium genus. While these compounds are a defining chemical feature of this genus, their presence and concentration vary significantly between species.

-

Allium sativum (Garlic): Garlic is the most significant and widely studied natural source of this compound.[1] It is the predominant cysteine sulfoxide in garlic cloves, where it is stored in high concentrations.[4] The abundance of this compound in garlic is the primary reason for its potent flavor profile and extensive use in traditional and modern medicine.

-

Allium ursinum (Wild Garlic, Ramsons): This species, native to Europe and Asia, is also a notable source of this compound and exhibits the characteristic garlic-like aroma upon crushing.[1]

-

Other Allium Species: While garlic is rich in this compound, other common Alliums produce different, though structurally related, compounds. For instance, onion (Allium cepa) does not synthesize significant amounts of this compound; its primary cysteine sulfoxide is its isomer, isothis compound (S-(1-propenyl)-L-cysteine sulfoxide), which is responsible for the characteristic onion flavor and lachrymatory factor. This chemical distinction is a key chemotaxonomic marker within the genus. Some species, like Allium tuberosum (Chinese chives) and interspecific hybrids, may contain a mix of thiosulfinates, including this compound.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a sophisticated enzymatic process that primarily occurs in the leaves of the garlic plant, from which it is later transported to the bulb for storage.[2][5] While an alternative pathway involving the direct thioalkylation of serine has been proposed, the glutathione-dependent pathway is the most widely accepted and experimentally supported route.[1][2][4]

This pathway begins with the ubiquitous tripeptide glutathione (GSH) and proceeds through several key enzymatic steps:

-

S-allylation of Glutathione: The pathway is initiated by the attachment of an allyl group to the sulfur atom of the cysteine residue within a glutathione molecule, forming S-allyl-glutathione. The precise enzyme and the physiological source of the allyl group are still areas of active investigation.[2]

-

Removal of Glycine: The glycine residue is cleaved from S-allyl-glutathione, yielding γ-glutamyl-S-allyl-L-cysteine (GSAC).[2]

-

Deglutamylation: In a critical step, the γ-glutamyl moiety is removed from GSAC by the action of γ-glutamyl transpeptidases (GGTs). This reaction produces S-allyl-L-cysteine (SAC), the direct precursor to this compound.[6][7]

-

S-oxygenation: In the final step, SAC is stereospecifically oxidized by a flavin-containing monooxygenase (FMO), which has been identified in garlic as AsFMO1. This oxidation of the sulfur atom forms the sulfoxide, yielding (+)-alliin.[2][7]

Subcellular Localization: The "Bomb-and-Fuse" Defense Model

The potent biological activity of allicin serves as a defense mechanism for the garlic plant against pests and pathogens. To prevent autotoxicity, the plant employs a sophisticated strategy of subcellular compartmentalization, keeping the substrate (this compound) and the enzyme (alliinase) physically separated until tissue damage occurs.[3][8] This elegant system is a classic example of a "bomb-and-fuse" defense model.

-

This compound (The "Bomb"): The stable precursor, this compound, is primarily located in the cytoplasm of garlic clove storage cells (mesophyll cells).[3][8][4]

-

Alliinase (The "Fuse"): The enzyme, alliinase, is sequestered within the vacuoles , which are membrane-bound organelles inside the cells.[3][8][4] Studies have shown alliinase is particularly concentrated in the vacuoles of bundle sheath cells surrounding the vascular tissues.[8]

When the garlic clove is intact, the vacuolar membrane prevents any interaction between alliinase and cytoplasmic this compound. However, upon mechanical damage, the cellular structure is ruptured, the compartments are breached, and alliinase is released into the cytoplasm, where it immediately encounters and catalyzes the conversion of this compound to allicin.[3]

Quantitative Distribution and Influencing Factors

The concentration of this compound within Allium plants is not uniform; it varies significantly based on the plant part, genetic makeup, and cultivation conditions.

Distribution Across Plant Tissues this compound is synthesized in the leaves and subsequently translocated to other parts of the plant, primarily the bulb, for storage.[5] Consequently, different tissues exhibit different concentrations. Studies have shown that this compound content is generally lowest in the roots and highest in the storage organs (bulbs) and buds.[5] Leaves also contain significant amounts, especially during active growth stages.[9]

Table 1: Representative this compound Content in Allium Species

| Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

|---|---|---|---|

| Allium sativum | Bulb (Clove) | 5.1 - 24.5 | [10][11] |

| Allium sativum | Leaf | Variable, decreases with maturity | [5] |

| Allium sativum | Root | ~0.2 - 0.5 (calculated from relative data) | [5] |

| Allium cepa | Bulb | Negligible (primarily Isothis compound) | [1] |

| Allium ursinum | Leaf | Variable, reported lower than A. sativum |[12] |

Note: Values are highly variable and presented as a representative range. Direct comparison between studies can be challenging due to different analytical methods, cultivars, and growing conditions.

Factors Modulating this compound Content

The final concentration of this compound is a complex trait influenced by multiple factors:

-

Genetic Factors: The single most important determinant of this compound potential is the plant's genotype.[13] Significant variation exists among different garlic cultivars. For instance, 'Porcelain' varieties are generally recognized for having higher this compound content compared to 'Artichoke' varieties.[10] One study identified 'Elephant Garlic' as having particularly high levels.[13]

-

Agricultural Practices:

-

Sulfur Fertilization: As sulfur is a core constituent of this compound, its availability in the soil is critical. Increased sulfur fertilization has been shown to significantly boost this compound concentrations in garlic bulbs.[10]

-

Nitrogen Fertilization: The effect of nitrogen is less direct, with some studies suggesting high application rates may not significantly alter or could even slightly reduce organosulfur compound concentrations.[10]

-

Planting Time: Agronomic choices like the timing of planting can influence the plant's developmental cycle and impact the final accumulation of this compound in the bulb.[10]

-

-

Environmental Stress: Abiotic stressors, such as mechanical wounding of the leaves, can up-regulate the expression of genes involved in the this compound biosynthetic pathway, suggesting it is part of the plant's inducible defense response.[5]

Methodologies for this compound Analysis: A Practical Guide

Accurate quantification of this compound is essential for quality control and research. The primary challenge in this compound analysis is preventing its enzymatic conversion to allicin during sample preparation.[14] Therefore, the first and most critical step in any analytical workflow is the immediate and complete inactivation of the alliinase enzyme.

Protocol 1: Sample Preparation and Alliinase Inactivation (Microwave Method)

Causality: This protocol uses rapid microwave heating to denature the alliinase enzyme thermally.[8][14] This method is fast, effective, and avoids the use of chemical inhibitors, making it a clean and widely adopted technique for preserving the native this compound content.[8]

Methodology:

-

Preparation: Take approximately 50 g of freshly peeled garlic cloves.[8]

-

Inactivation: Place the cloves in a microwave-safe beaker. Heat in a standard microwave oven at high power (e.g., 750 W) for 90 seconds.[8] The tissue should appear partially cooked, indicating successful protein denaturation.

-

Cooling: Immediately place the beaker on ice to rapidly cool the sample and prevent any potential thermal degradation of this compound.

Protocol 2: Extraction of this compound

Causality: this compound is a polar molecule. This protocol uses a polar solvent system (aqueous methanol) to efficiently extract this compound from the plant matrix after the cell walls have been disrupted.[15] Using a solvent like methanol also aids in precipitating remaining proteins.

Methodology:

-

Homogenization: Transfer the heat-inactivated garlic cloves to a laboratory blender. Add 100 mL of a 50:50 (v/v) methanol:water solution.[16]

-

Blending: Homogenize the mixture at high speed for 2-3 minutes until a uniform slurry is formed.

-

Extraction: Transfer the slurry to a conical flask and stir on a magnetic stir plate for 60 minutes at room temperature to ensure complete extraction.

-

Centrifugation: Transfer the slurry to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet the solid plant debris.[8]

-

Collection: Carefully decant the supernatant, which contains the extracted this compound, into a clean collection vessel.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

Causality: This protocol uses Reversed-Phase HPLC (RP-HPLC), a robust and precise analytical technique for separating and quantifying polar to moderately nonpolar compounds.[17] A C18 column provides a nonpolar stationary phase, while a polar mobile phase is used. This compound, being polar, elutes relatively early.[17] UV detection at a low wavelength (210 nm) is effective as the sulfoxide group in this compound has a chromophore that absorbs in this region.[18][19]

Methodology:

-

Sample Preparation: Filter the collected supernatant from Protocol 2 through a 0.45 µm syringe filter into an HPLC vial.

-

Standard Preparation: Prepare a series of this compound standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) in the mobile phase to generate a calibration curve.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the this compound standard. Calculate the concentration of this compound in the sample by plotting a calibration curve (peak area vs. concentration) from the standards and interpolating the peak area of the sample.

Conclusion

This compound stands as a pivotal secondary metabolite in the Allium genus, particularly in Allium sativum. Its natural distribution is a finely tuned system, governed by a specific biosynthetic pathway and an elegant subcellular storage mechanism that serves as a potent chemical defense. The concentration of this valuable precursor is highly dependent on a combination of genetic, agronomic, and environmental factors. For professionals in research and drug development, a thorough understanding of these principles is crucial. The ability to accurately quantify this compound, which hinges on the critical step of alliinase inactivation, provides the foundation for quality assessment of natural products and the exploration of their vast therapeutic potential.

References

- BenchChem. (2025). Cellular Localization of this compound and Alliinase in Garlic: A Technical Guide. BenchChem.

- BenchChem. (2025). Strategies to prevent the oxidation of this compound during analysis. BenchChem.

-

Jain, A., & Banerjee, R. (2014). Separation and Purification of Alliinase and this compound from Garlic (Allium sativum). Journal of Academia and Industrial Research (JAIR), 2(11). [Link]

-

Apawu, J. (2010). Reversed-Phase HPLC Determination of this compound in Diverse Varieties of Fresh Garlic and Commercial Garlic Products. Digital Commons@ETSU. [Link]

- BenchChem. (2025).

- BenchChem. (2025).

- Jones, M. G., et al. (2007). The Biochemical and Physiological Genesis of this compound in Garlic. University of Liverpool.

-

Li, X., et al. (2021). Parallel analysis of global garlic gene expression and this compound content following leaf wounding. BMC Plant Biology, 21(1), 169. [Link]

- Singh, R. K., et al. (2024).

-

Industrial Analytical. (n.d.). Allicin by High-Performance Liquid Chromatography. Nature 4 Science. [Link]

-

Bhagyalakshmi, N., et al. (2012). Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves. Pharmacognosy Magazine, 8(30), 120–127. [Link]

-

Yoshimoto, N., et al. (2015). Proposed biosynthetic pathway for this compound in garlic. ResearchGate. [Link]

-

Singh, V., et al. (2020). Comparative evaluation of different Allium accessions for allicin and other allyl thiosulphinates. ResearchGate. [Link]

- BenchChem. (2025). Natural sources and occurrence of this compound in plants. BenchChem.

-

Vlase, L., et al. (2013). The content in this compound (mg/100 g vegetal product) and allicin (mg/100 g vegetal product) in some Allium species. ResearchGate. [Link]

-

Özer, H., et al. (2023). Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. Bezmialem Science, 11(2), 209-215. [Link]

-

Shimon, L. J. W., et al. (2007). Thiol-disulfide organization in this compound lyase (alliinase) from garlic (Allium sativum). Protein Science, 16(8), 1635–1649. [Link]

-

Yoshimoto, N., et al. (2015). Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of this compound. Frontiers in Plant Science, 6, 1. [Link]

-

Borlinghaus, J., et al. (2014). Allicin: Chemistry and Biological Properties. Molecules, 19(8), 12591-12618. [Link]

-

Semantic Scholar. (n.d.). Separation and Purification of Alliinase and this compound from Garlic (Allium sativum). [Link]

- N.A. (n.d.).

-

Rabinkov, A., et al. (1994). This compound LYASE (ALLIINASE) FROM GARLIC (ALLIUM-SATIVUM) - BIOCHEMICAL CHARACTERIZATION AND CDNA CLONING. Weizmann Institute of Science. [Link]

-

Meshram, P., et al. (2020). Determination and Estimation of Allicin in Allium sativum. JEMDS, 9(49), 3705-3709. [Link]

-

Song, K., & Milner, J. A. (2001). Alliinase activity in crude garlic suspensions following microwave heating for varying times. ResearchGate. [Link]

-

Stuper-Szablewska, K., et al. (2022). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. Foods, 11(13), 1893. [Link]

-

Sterling, S., & Eagling, D. (2001). Agronomics and allicin yield of Australian garlic (Allium sativum). ResearchGate. [Link]

-

Kumar, R., & Chandel, P. (2018). Phytochemicals and Potential Biological Activities of Allium sativum Linn. Journal of Pharmacognosy and Phytochemistry, 7(5), 234-243. [Link]

Sources

- 1. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. Parallel analysis of global garlic gene expression and this compound content following leaf wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of this compound [frontiersin.org]

- 8. jairjp.com [jairjp.com]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound content in various garlic (Allium sativum L.) varieties. [wisdomlib.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nature4science.com [nature4science.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. dc.etsu.edu [dc.etsu.edu]

- 19. hygeiajournal.com [hygeiajournal.com]

- 20. Quantification of allicin by high performance liquid chromatography-ultraviolet analysis with effect of post-ultrasonic sound and microwave radiation on fresh garlic cloves - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Synthetic Alliin

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Alliin, or S-allyl-L-cysteine sulfoxide, is a pivotal organosulfur compound and the stable precursor to the biologically active allicin found in garlic (Allium sativum). While naturally occurring this compound is predominantly the (+)-S-allyl-L-cysteine sulfoxide diastereomer, chemical synthesis invariably yields a mixture of diastereomers, namely (+)-alliin and (-)-alliin. This technical guide provides an in-depth exploration of the physical and chemical properties of synthetic this compound, offering a crucial resource for researchers, scientists, and drug development professionals. The guide delves into the stereochemical complexities arising from synthesis, methods for diastereomer separation and characterization, and a comprehensive analysis of its physicochemical properties, including solubility, melting point, and spectral data. Furthermore, detailed experimental protocols for synthesis and analysis are provided, alongside an examination of the chemical reactivity and stability of synthetic this compound. This document aims to equip scientists with the foundational knowledge required for the effective utilization of synthetic this compound in research and development.

Introduction: The Significance of Synthetic this compound

This compound is the non-proteinogenic amino acid that serves as the substrate for the enzyme alliinase. Upon tissue damage in garlic, alliinase rapidly converts this compound into the transient and highly reactive molecule, allicin, which is responsible for many of garlic's characteristic biological activities.[1][2] The inherent instability of allicin makes its direct application in therapeutics challenging.[3][4] Consequently, its stable precursor, this compound, has garnered significant attention as a more viable starting material for both in-situ allicin generation and for its own potential therapeutic benefits.[1][5]

Chemical synthesis provides a reliable and scalable source of this compound, independent of the variability inherent in natural sourcing.[6][7] However, a critical aspect of synthetic this compound is its stereochemistry. The synthesis process, typically involving the oxidation of a sulfur atom, introduces a new chiral center, resulting in a mixture of diastereomers.[8] Understanding the distinct properties of this synthetic mixture and its individual components is paramount for reproducible research and development. This guide provides a comprehensive overview of these properties, with a focus on the practical implications for scientific application.

Synthesis and Stereochemistry of this compound

The most common laboratory-scale synthesis of this compound involves a two-step process starting from L-cysteine.[1][6]

Synthetic Pathway

The synthesis begins with the S-alkylation of L-cysteine with allyl bromide to form S-allyl-L-cysteine (deoxythis compound). This is followed by the oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide.[1][6] This oxidation step creates a new stereocenter at the sulfur atom, leading to a diastereomeric mixture of (+)-alliin and (-)-alliin.[8]

Figure 1: General synthetic pathway for the production of a diastereomeric mixture of this compound.

Stereoisomers of this compound

Naturally occurring this compound is the (+)-(S)-allyl-L-cysteine-(S)-sulfoxide isomer.[8] The chemical synthesis, however, is generally not stereospecific at the sulfur atom, resulting in a nearly equimolar mixture of the two diastereomers: (+)-alliin and (-)-alliin.[8] It is crucial to note that alliinase, the enzyme that converts this compound to allicin, exhibits a significantly higher affinity for the natural (+)-diastereomer.[1]

Physicochemical Properties

The physical and chemical properties of synthetic this compound are influenced by its diastereomeric nature. While data for the racemic mixture is not always explicitly available, the properties of the well-characterized natural (+)-alliin provide a valuable benchmark.

| Property | Natural (+)-Alliin Hemihydrate | Synthetic this compound (Diastereomeric Mixture) | Reference(s) |

| Appearance | Odorless, white to off-white crystalline powder | White to off-white powder | |

| Molecular Formula | C₆H₁₁NO₃S | C₆H₁₁NO₃S | |

| Molecular Weight | 177.22 g/mol | 177.22 g/mol | |

| Melting Point | 163-166 °C (with effervescence) | Data not readily available | [9][10] |

| Solubility | Freely soluble in water; Practically insoluble in absolute ethanol, chloroform, acetone, ether, benzene. | Expected to be similar to (+)-alliin | [9] |

| Specific Optical Rotation | [α]D²⁰ +63.5° (c = 2 in H₂O) | Near zero for a racemic mixture | [9] |

Spectral Characterization

Spectroscopic methods are essential for the identification and characterization of synthetic this compound and for distinguishing between its diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (D₂O): The spectrum is expected to show signals for the allyl group (vinyl protons and the methylene group attached to the sulfur), and the amino acid backbone (α-proton and β-protons). The chemical shifts of the protons adjacent to the chiral sulfur atom are expected to differ between the two diastereomers.

Predicted ¹³C NMR (D₂O): The carbon spectrum will show distinct signals for the allyl group carbons and the amino acid carbons. Similar to the proton NMR, the carbons closest to the sulfoxide group are most likely to show different chemical shifts for the (+)- and (-)-isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of synthetic this compound and for structural elucidation through fragmentation analysis. The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 178.[11]

Fragmentation Pathway: A characteristic fragmentation pattern for L(+)-alliin involves the loss of the allyl group and other subsequent fragmentations of the cysteine sulfoxide backbone.

Figure 2: A simplified representation of a possible mass fragmentation pathway for protonated this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the N-H and O-H stretching of the amino acid moiety, C=O stretching of the carboxylic acid, C=C stretching of the allyl group, and the prominent S=O stretching of the sulfoxide group.

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely centered around the sulfoxide group and the amino acid functionality.

Reactivity of the Sulfoxide Group

The sulfinyl group in this compound is a key functional group that can undergo both oxidation to a sulfone and reduction to a sulfide. It is also the site of enzymatic cleavage by alliinase. The reactivity of the sulfoxide can be influenced by the stereochemistry at the sulfur atom.

Stability

This compound is a relatively stable compound, especially in comparison to its enzymatic product, allicin.[4] However, its stability can be affected by factors such as pH, temperature, and the presence of certain enzymes or chemical reagents. Synthetic this compound, as a solid, should be stored in a cool, dark, and dry place.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol outlines a general procedure for the synthesis of a diastereomeric mixture of this compound.

Step 1: Synthesis of S-Allyl-L-cysteine (Deoxythis compound)

-

Dissolve L-cysteine in an aqueous solution of sodium hydroxide at a low temperature (e.g., 0-5 °C).

-

Slowly add allyl bromide to the solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Neutralize the reaction mixture to precipitate the S-allyl-L-cysteine.

-

Filter, wash, and dry the product.[6]

Step 2: Oxidation of S-Allyl-L-cysteine to this compound

-

Suspend S-allyl-L-cysteine in an appropriate solvent (e.g., water or a mixture of acetone and water).

-

Cool the suspension in an ice bath.

-

Slowly add a stoichiometric amount of hydrogen peroxide (30% solution) to the suspension with continuous stirring.

-

Allow the reaction to proceed for several hours, monitoring for the completion of the oxidation.

-

Isolate the synthetic this compound product, which may involve precipitation, filtration, and drying.[6]

Figure 3: Workflow for the chemical synthesis of this compound.

Protocol for HPLC Separation of this compound Diastereomers

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of this compound diastereomers. Porous graphitic carbon (PGC) columns are often recommended for their superior selectivity.

-

Column: Porous Graphitic Carbon (PGC) column

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

This method allows for the baseline separation of (+)-alliin and (-)-alliin, enabling their individual quantification.

Biological Activity of Synthetic this compound

While much of the research on the biological effects of garlic-derived compounds has focused on allicin, this compound itself exhibits notable biological activities. It has been reported to possess antioxidant, anti-inflammatory, and cardioprotective properties.[9][12] A critical consideration for researchers using synthetic this compound is the potential for differential biological activity between the (+)- and (-)-diastereomers. As alliinase preferentially acts on (+)-alliin, studies investigating the generation of allicin from synthetic this compound will be significantly impacted by the diastereomeric composition.[1] Further research is needed to fully elucidate the distinct biological profiles of each diastereomer.

Conclusion

Synthetic this compound is a valuable and readily accessible compound for research into the biological effects of garlic-derived organosulfur compounds. Its synthesis, while straightforward, yields a diastereomeric mixture that requires careful characterization and consideration in experimental design. This technical guide has provided a comprehensive overview of the physical and chemical properties of synthetic this compound, including its synthesis, stereochemistry, spectral data, and analytical separation. By understanding these fundamental properties, researchers can more effectively and accurately utilize synthetic this compound in their investigations, ultimately contributing to a deeper understanding of its therapeutic potential.

References

-

Allicin: Chemistry and Biological Properties. (2014). Molecules, 19(8), 12591-12618.

-

Effect of physicochemical parameters on the stability and activity of garlic alliinase and its use for in-situ allicin synthesis. (2021). PLoS One, 16(3), e0248878.

-

(Bio)synthesis, extraction and purification of garlic derivatives showing therapeutic properties. (n.d.). ORBi.

-

THE SYNTHESIS AND STRUCTURE CHARACTERIZATION OF DEOXYthis compound AND this compound. (2012). ResearchGate.

-

Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. (2015). Current Organic Chemistry, 19(14), 1428-1435.

-

Allicin: Chemistry and Biological Properties. (2014). MDPI.

-

the synthesis and structure characterization of deoxythis compound and this compound. (2012). ResearchGate.

-

(PDF) Synthesis of Diastereomers of this compound, Selenothis compound, and Isothis compound. (2015). ResearchGate.

-

Chemical Constituents and Pharmacological Activities of Garlic (Allium sativum L.): A Review. (2020). Molecules, 25(7), 81.

-

Chemical and biological properties of bio-active compounds from garlic (Allium sativum). (2022). Pharmacia, 69(4), 955-964.

-

Analysis of the diastereoisomers of this compound by HPLC. (2012). Talanta, 101, 447-452.

-

(a) The LC-MS chromatogram of allicin from A. schoenoprasum extract;... (n.d.). ResearchGate.

-

The this compound Biosynthesis Pathway in Allium sativum: A Technical Guide. (n.d.). Benchchem.

-